Wallichinine

概要

説明

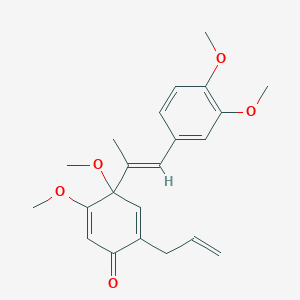

Wallichinine is a natural alkaloid . It is found in the stems of Piper wightii and exhibits potential antitumor and anti-inflammatory activities . Its molecular formula is C22H26O5 and it has a molecular weight of 370.445 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . Tools such as X-ray diffraction and spectroscopy can be used to analyze the molecular structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 370.445 g/mol . The physical and chemical properties of a compound like this compound can be analyzed using techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .科学的研究の応用

がん多剤耐性克服

Wallichinineは、ABCB1を介したがん多剤耐性を克服することが判明しました . がん細胞におけるABCB1の過剰発現は、がん多剤耐性(MDR)の主な原因の1つです。 This compoundは、Piper wallichiiから単離された化合物であり、血小板活性化因子受容体のアンタゴニストとして働き、血小板の凝集を阻害します .

ある研究では、this compoundが、ABCB1を過剰発現するがん細胞における増殖阻害、細胞周期停止、アポトーシス誘導に対して、2つのABCB1基質であるビンクリスチンとドキソルビシン効果を有意に増強することが判明しました . さらに、this compoundは、非ABCB1基質であるシスプラチンの感受性を変化させません . メカニズム的には、this compoundは、ABCB1の薬物排出活性を阻害して、ロダミン123とドキソルビシンの細胞内蓄積を増加させ、ABCB1のATPアーゼを活性化しますが、ABCB1の発現は変化させません .

ナノ粒子アプリケーション

This compoundとは直接関係ありませんが、シリカ系ナノ粒子は、有望な独自の、多用途で特権的な物理化学的特性を持つため、大きな注目を集めています . これらの強化された特性により、このタイプの機能化ナノ粒子は、さまざまなアプリケーションに特に適しています . シリカナノ粒子の用途は、高度な触媒、薬物送達、生体医用アプリケーション、環境修復アプリケーション、および排水処理において広く注目されています .

Safety and Hazards

作用機序

Target of Action

Wallichinine, a natural compound found in the stems of Piper wightii , primarily targets the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein . ABCB1 is a crucial protein involved in multidrug resistance (MDR) in cancer cells . It functions as a drug efflux pump, reducing the intracellular accumulation of chemotherapeutic agents and thereby decreasing their efficacy .

Mode of Action

This compound interacts with ABCB1, blocking its drug-efflux activity . This action increases the intracellular accumulation of certain chemotherapeutic drugs, such as vincristine and doxorubicin . Furthermore, this compound stimulates the ATPase activity of ABCB1 without altering its expression . This interaction potentiates the effects of ABCB1 substrates on the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells .

Biochemical Pathways

ABC transporters are integral membrane proteins that use ATP hydrolysis to transport various molecules across cellular membranes . By inhibiting ABCB1, this compound could potentially disrupt these pathways, leading to increased intracellular drug concentrations and enhanced chemotherapeutic efficacy .

Pharmacokinetics

These properties are crucial in determining the bioavailability, efficacy, and safety of a compound . Future studies should focus on elucidating these properties for this compound to better understand its pharmacokinetic profile.

Result of Action

This compound’s interaction with ABCB1 leads to significant cellular and molecular effects. It potentiates the effects of ABCB1 substrates, leading to the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells . These effects suggest that this compound could be a potential therapeutic agent for overcoming multidrug resistance in cancer treatment .

Action Environment

It is known that gene-environment interactions can significantly impact the efficacy and safety of drugs . Factors such as diet, lifestyle, co-administered drugs, and individual genetic variations can influence a drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when studying the action and efficacy of this compound.

生化学分析

Cellular Effects

Wallichinine has been found to have effects on various types of cells. For instance, it has been reported to reverse ABCB1-mediated cancer multidrug resistance . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZYTYFGUQBLS-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-97-9 | |

| Record name | Wallichinine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

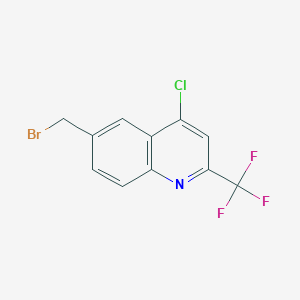

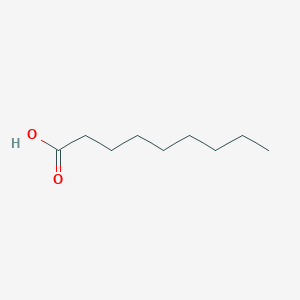

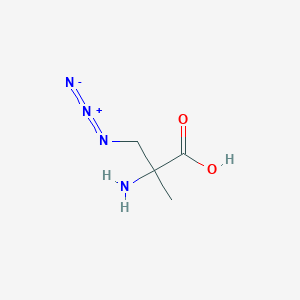

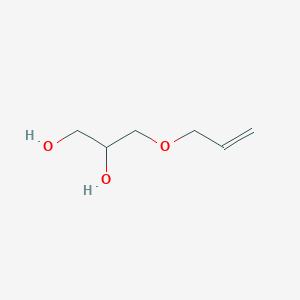

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

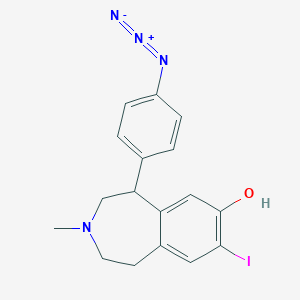

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)